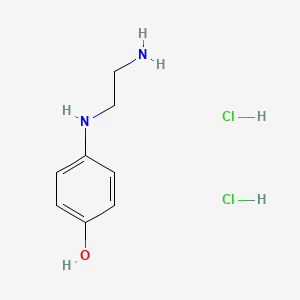

4-(2-Aminoethylamino)phenol;dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

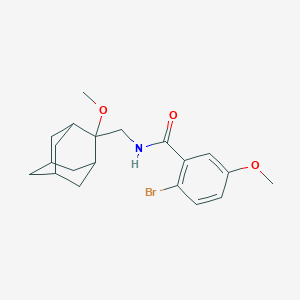

説明

“4-(2-Aminoethylamino)phenol;dihydrochloride” is a chemical compound with the IUPAC name 4-((2-aminoethyl)amino)phenol dihydrochloride . It has a molecular weight of 225.12 . The compound is also known by other names such as Phenol, p-(2-aminoethyl)-, α-(4-Hydroxyphenyl)-β-aminoethane, β-(4-Hydroxyphenyl)ethylamine, p-β-Aminoethylphenol, p-(2-Aminoethyl)phenol, p-Hydroxyphenethylamine, and more .

Molecular Structure Analysis

The molecular structure of “4-(2-Aminoethylamino)phenol;dihydrochloride” can be represented by the IUPAC Standard InChI: InChI=1S/C8H11NO/c9-6-5-7-1-3-8(10)4-2-7/h1-4,10H,5-6,9H2 . This structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis

The compound “4-(2-Aminoethylamino)phenol;dihydrochloride” is a powder . It has a storage temperature of room temperature .科学的研究の応用

Allosteric Modifiers of Hemoglobin

Research by Randad et al. (1991) focuses on the design, synthesis, and testing of novel hemoglobin oxygen affinity decreasing agents, which include derivatives structurally related to "4-(2-Aminoethylamino)phenol; dihydrochloride". These compounds are strong allosteric effectors of hemoglobin, potentially useful in clinical or biological areas requiring a reversal of depleted oxygen supply, such as ischemia, stroke, tumor radiotherapy, blood storage, and blood substitutes. The study identifies compounds that could significantly impact medical treatments and interventions requiring modulation of oxygen affinity (Randad et al., 1991).

Antioxidant and Biochemical Activities

Joseph and Rani (2013) have synthesized novel 4-aminoantipyrine-based mixed ligand metal complexes that were tested for in vitro antimicrobial activity against bacteria and fungi. The metal complexes bind to calf thymus DNA through intercalation mode, indicating potential for anticancer activity. Furthermore, these complexes exhibit significant superoxide dismutase activity and antioxidant activity, suggesting their utility in biochemical applications as natural safeguard food additives or in therapeutic contexts (Joseph & Rani, 2013).

Environmental Degradation of Toxic Compounds

Barik and Gogate (2016) investigated the degradation of 4-chloro 2-aminophenol, a highly toxic organic compound, using ultrasonic reactors combined with photolysis and ozonation. This study highlights the potential environmental applications of "4-(2-Aminoethylamino)phenol; dihydrochloride" related compounds in the detoxification and degradation of hazardous substances. Their findings demonstrate the effectiveness of combined treatment methods in removing toxic pollutants, contributing to environmental safety and protection (Barik & Gogate, 2016).

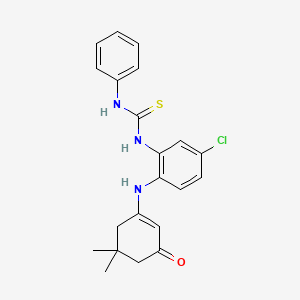

Corrosion Inhibition

Boughoues et al. (2020) synthesized amine derivative compounds, including those related to "4-(2-Aminoethylamino)phenol; dihydrochloride", for corrosion inhibition on mild steel in HCl medium. Their study combines experimental and theoretical approaches to explore the mechanism of corrosion inhibition, demonstrating the compounds' effectiveness in protecting metal surfaces. This research highlights the potential application of such compounds in industrial settings to prevent metal corrosion, thereby extending the life of metal components and structures (Boughoues et al., 2020).

Safety and Hazards

The compound “4-(2-Aminoethylamino)phenol;dihydrochloride” is associated with several hazard statements: H315, H319, H335 . These correspond to skin irritation, eye irritation, and respiratory irritation, respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

特性

IUPAC Name |

4-(2-aminoethylamino)phenol;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O.2ClH/c9-5-6-10-7-1-3-8(11)4-2-7;;/h1-4,10-11H,5-6,9H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCRDMPUCFUBCFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NCCN)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2964708.png)

![N-[[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]methyl]-9-methylpurin-6-amine](/img/structure/B2964709.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(2-hydroxy-2,3-dimethylpentyl)propanamide](/img/structure/B2964710.png)

![2-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine hydrochloride](/img/structure/B2964713.png)

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(tetrahydrofuran-3-yl)methanone](/img/structure/B2964718.png)

![1-(3,4-dimethylphenyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2964725.png)

![(3aR,4R,6R,6aR)-4-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carbonitrile](/img/structure/B2964728.png)

![Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl)piperidine-4-carboxylate](/img/structure/B2964729.png)